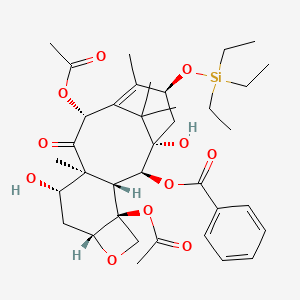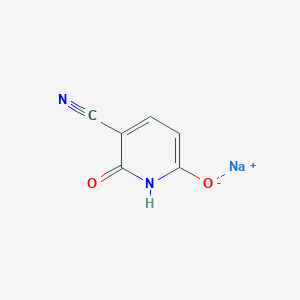
(S)-Penbutolol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Penbutolol Hydrochloride is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is the hydrochloride salt form of (S)-Penbutolol, which enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Penbutolol Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for obtaining the (S)-enantiomer.
Key Reactions: The key reactions include the formation of the beta-blocker core structure through a series of nucleophilic substitution and reduction reactions.
Hydrochloride Formation: The final step involves the conversion of (S)-Penbutolol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Penbutolol Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the beta-blocker core, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially in the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (S)-Penbutolol, which may have different pharmacological activities.
Aplicaciones Científicas De Investigación
(S)-Penbutolol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of beta-blockers and their interactions with receptors.
Biology: The compound is used to investigate the physiological effects of beta-adrenergic receptor antagonism.
Medicine: Research focuses on its efficacy and safety in treating cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and in the study of drug-receptor interactions.
Mecanismo De Acción
(S)-Penbutolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects.
Metoprolol: Commonly used for hypertension and heart failure.
Uniqueness
(S)-Penbutolol Hydrochloride is unique due to its non-selective beta-blocking activity, which allows it to target both beta-1 and beta-2 receptors. This broad activity profile makes it effective in treating a variety of cardiovascular conditions, but it may also lead to a higher incidence of side effects compared to selective beta-blockers.
Propiedades
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWQFLTSRCDPC-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)
